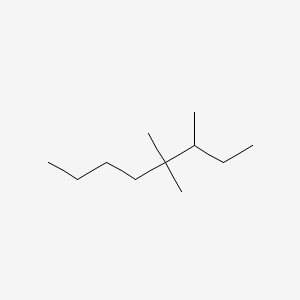
3,4,4-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyloctane is an organic compound with the molecular formula C₁₁H₂₄ and a molecular weight of 156.3083 g/mol It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached
Preparation Methods
The synthesis of 3,4,4-Trimethyloctane can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor, such as octane, with methyl groups under specific reaction conditions. Industrial production methods often involve catalytic processes that ensure high yield and purity. For example, the use of zeolite catalysts in the alkylation process can enhance the efficiency of the reaction .
Chemical Reactions Analysis
3,4,4-Trimethyloctane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, certain conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where halogens (e.g., chlorine or bromine) replace hydrogen atoms in the alkane.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation of this compound can yield various haloalkanes.
Scientific Research Applications
3,4,4-Trimethyloctane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has potential implications for drug development.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyloctane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it does not engage in hydrogen bonding or ionic interactions. Its molecular targets and pathways are generally related to its physical properties, such as solubility and volatility, which influence its behavior in various chemical processes .
Comparison with Similar Compounds
3,4,4-Trimethyloctane can be compared with other similar compounds, such as:
- 3,3,4-Trimethyloctane
- 3,4,5-Trimethyloctane
- 2,4,4-Trimethyloctane
These compounds share similar molecular structures but differ in the position and number of methyl groups attached to the carbon chain. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, such as boiling point and reactivity .
Properties
CAS No. |
62016-43-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-9-11(4,5)10(3)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
WWCBWKZBTINVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















